molecular formula C24H20N2O2S2 B290289 13-(4-methoxyphenyl)-14-prop-2-enylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

13-(4-methoxyphenyl)-14-prop-2-enylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Cat. No.: B290289
M. Wt: 432.6 g/mol
InChI Key: FQYJGRNSYZPIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from thiophene derivatives. One common method involves the bromination of thiophene derivatives followed by lithiation and subsequent reactions with various electrophiles . The final step often includes the formation of the thienopyrimidine ring system through cyclization reactions .

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(Allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

9-(Allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20N2O2S2

Molecular Weight

432.6 g/mol

IUPAC Name

13-(4-methoxyphenyl)-14-prop-2-enylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C24H20N2O2S2/c1-3-14-29-24-25-22-20(23(27)26(24)16-9-11-17(28-2)12-10-16)19-13-8-15-6-4-5-7-18(15)21(19)30-22/h3-7,9-12H,1,8,13-14H2,2H3

InChI Key

FQYJGRNSYZPIPH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC=C)SC4=C3CCC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC=C)SC4=C3CCC5=CC=CC=C54

Origin of Product

United States

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